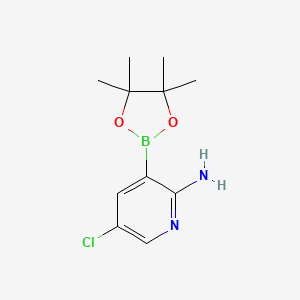
2-(1-bromoethyl)-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and two methyl groups at the 1 and 4 positions
Synthetic Routes and Reaction Conditions:
Bromination of 1,4-Dimethylbenzene: One common method to prepare this compound involves the bromination of 1,4-dimethylbenzene (p-xylene). This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction.
Alkylation of 1,4-Dimethylbenzene: Another route involves the alkylation of 1,4-dimethylbenzene with ethyl bromide (C2H5Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method introduces the bromoethyl group directly onto the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 2-(1-hydroxyethyl)-1,4-dimethylbenzene.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form 2-ethyl-1,4-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-(1-Hydroxyethyl)-1,4-dimethylbenzene, 2-(1-Cyanoethyl)-1,4-dimethylbenzene.
Oxidation: 2-(1-Hydroxyethyl)-1,4-dimethylbenzene.
Reduction: 2-Ethyl-1,4-dimethylbenzene.
Chemistry:
Synthesis of Complex Molecules: this compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of specialty polymers and resins with specific properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Biochemical Studies: It is used as a probe in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: Utilized in the production of advanced materials with unique mechanical and thermal properties.
Chemical Manufacturing: Acts as a building block in the manufacture of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(1-bromoethyl)-1,4-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromoethyl group is converted to a hydroxyl or carbonyl group, altering the compound’s reactivity and properties.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can interact with enzymes that catalyze substitution or oxidation reactions, influencing metabolic pathways.
Receptor Binding: Derivatives of the compound may bind to specific receptors in biological systems, modulating physiological responses.
Comparison with Similar Compounds
1-Bromo-2,4-dimethylbenzene: Similar structure but with bromine at a different position, leading to different reactivity and applications.
2-(1-Chloroethyl)-1,4-dimethylbenzene: Chlorine instead of bromine, affecting the compound’s reactivity and the types of reactions it undergoes.
2-(1-Bromoethyl)-1,3-dimethylbenzene: Methyl groups at different positions, influencing the compound’s chemical behavior.
Uniqueness: 2-(1-Bromoethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in targeted synthetic applications and specialized industrial processes.
Properties
CAS No. |
20871-93-6 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-(1-bromoethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,1-3H3 |
InChI Key |
CLKSPDLNWMWBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



